molecular formula C8H11F3N2O B13162587 3-amino-1,1,1-trifluoro-2-(1-methyl-1H-pyrrol-3-yl)propan-2-ol

3-amino-1,1,1-trifluoro-2-(1-methyl-1H-pyrrol-3-yl)propan-2-ol

Cat. No.: B13162587
M. Wt: 208.18 g/mol
InChI Key: FMIJGJPKKYINBJ-UHFFFAOYSA-N
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Description

3-amino-1,1,1-trifluoro-2-(1-methyl-1H-pyrrol-3-yl)propan-2-ol is an organic compound with the molecular formula C8H11F3N2O It is a colorless liquid with a unique structure that includes a trifluoromethyl group and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-amino-1,1,1-trifluoro-2-(1-methyl-1H-pyrrol-3-yl)propan-2-ol involves the reaction of 3-fluoropropanal with ammonia under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Safety measures are crucial due to the reactivity of the starting materials and the potential hazards associated with the production process .

Chemical Reactions Analysis

Types of Reactions

3-amino-1,1,1-trifluoro-2-(1-methyl-1H-pyrrol-3-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various amines .

Scientific Research Applications

3-amino-1,1,1-trifluoro-2-(1-methyl-1H-pyrrol-3-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-amino-1,1,1-trifluoro-2-(1-methyl-1H-pyrrol-3-yl)propan-2-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The pyrrole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-1,1,1-trifluoro-2-(1-methyl-1H-pyrrol-3-yl)propan-2-ol is unique due to the presence of both the trifluoromethyl group and the pyrrole ring. This combination imparts distinct chemical and physical properties, making it valuable in diverse applications. The trifluoromethyl group enhances stability and lipophilicity, while the pyrrole ring provides additional sites for chemical modification and interaction .

Properties

Molecular Formula

C8H11F3N2O

Molecular Weight

208.18 g/mol

IUPAC Name

3-amino-1,1,1-trifluoro-2-(1-methylpyrrol-3-yl)propan-2-ol

InChI

InChI=1S/C8H11F3N2O/c1-13-3-2-6(4-13)7(14,5-12)8(9,10)11/h2-4,14H,5,12H2,1H3

InChI Key

FMIJGJPKKYINBJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1)C(CN)(C(F)(F)F)O

Origin of Product

United States

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